N-hexadecylaniline
Overview
Description
C22H39N . It is characterized by a long alkyl chain attached to an aniline group, making it a unique molecule with both hydrophobic and hydrophilic properties. This compound is often used in various chemical and industrial applications due to its distinctive structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hexadecylaniline can be synthesized through the condensation reaction of aniline with hexadecyl halides under basic conditions. A common method involves reacting aniline with hexadecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like ethanol or toluene, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-hexadecylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
N-hexadecylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: It is employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Research explores its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of lubricants, emulsifiers, and as an additive in oilfield chemicals
Mechanism of Action
The mechanism of action of N-hexadecylaniline involves its interaction with various molecular targets and pathways. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-Octadecylaniline
- 4-Dodecylaniline
- 4-Octylaniline
- 4-Tetradecylaniline
- Aniline
Uniqueness
N-hexadecylaniline stands out due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in applications requiring amphiphilic molecules .
Properties
IUPAC Name |
N-hexadecylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23-22-19-16-15-17-20-22/h15-17,19-20,23H,2-14,18,21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEGRINNWXKNJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.